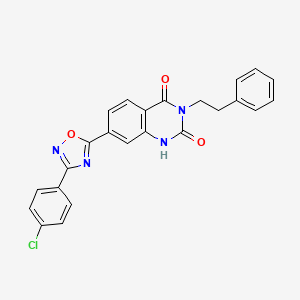
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Quinazolinone derivatives have been tested for their antibacterial activity against both Gram-negative and Gram-positive bacteria . For instance, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one, a similar compound, has shown potent in vitro anti-microbial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Esherichia coli .
Antifungal Activity
Some quinazolinone derivatives have been tested for their antifungal activity . They could potentially be used in the treatment of fungal infections.
Anticancer Agents
Quinazolinone derivatives have been synthesized and tested for their anticancer activities . They could potentially be used in the development of new anticancer drugs.
Analgesic Activity
Quinazolinones are essentially used as analgesics . They could potentially be used in pain management.
Anti-inflammatory Activity
Quinazolinones have shown anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions.
Diuretic Activity
Quinazolinones have been used as diuretics . They could potentially be used in the treatment of conditions that cause fluid retention.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine, which is then reacted with 3-bromophenethylamine to form the second intermediate, 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chlorobenzoic acid", "thionyl chloride", "hydrazine hydrate", "3-bromophenethylamine", "2-chloro-3-nitrobenzoic acid", "sodium methoxide", "sodium hydride", "ethyl acetate", "dimethylformamide", "acetic anhydride", "triethylamine", "pyridine", "acetonitrile", "chloroform", "methanol", "water" ], "Reaction": [ "4-chlorobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoyl chloride.", "4-chlorobenzoyl chloride is then reacted with hydrazine hydrate to form 4-chlorophenylhydrazine.", "4-chlorophenylhydrazine is reacted with 2-chloro-3-nitrobenzoic acid in the presence of sodium methoxide to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine.", "3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine is then reacted with 3-bromophenethylamine in the presence of sodium hydride to form 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "The final product is purified using a combination of column chromatography and recrystallization from a mixture of chloroform and methanol." ] } | |
CAS-Nummer |
1207032-64-1 |
Produktname |
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Molekularformel |
C24H17ClN4O3 |
Molekulargewicht |
444.88 |
IUPAC-Name |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31) |
InChI-Schlüssel |
KPTAQNXMASCJCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2667442.png)
![(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2667443.png)
![7-(butyrylamino)-N,N-dimethyl-2-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2667444.png)
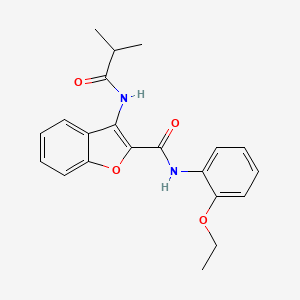
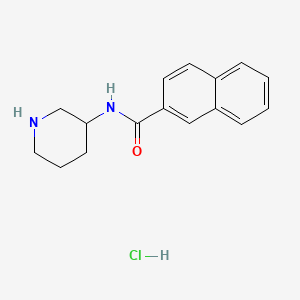
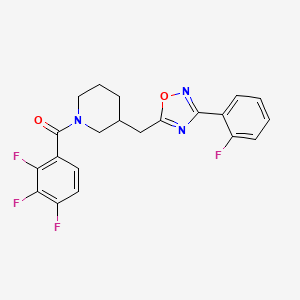
![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2667451.png)
![(E)-N-(4-butylphenyl)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2667453.png)

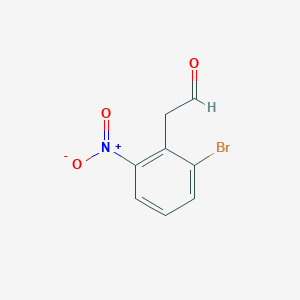
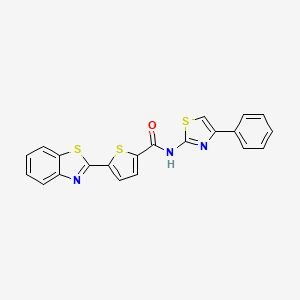
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2667459.png)